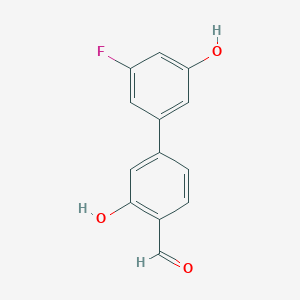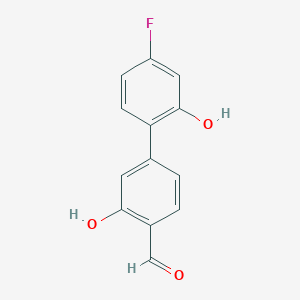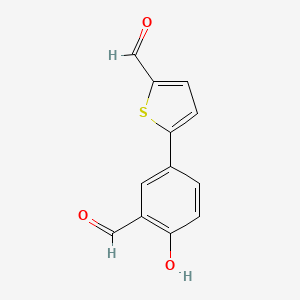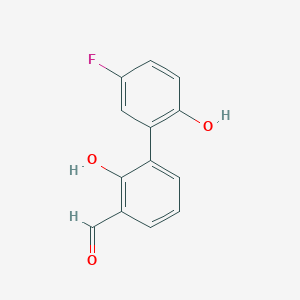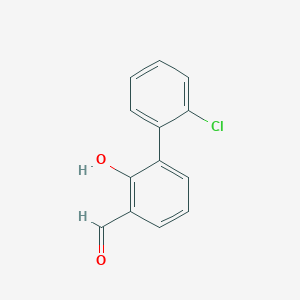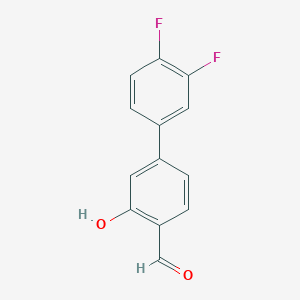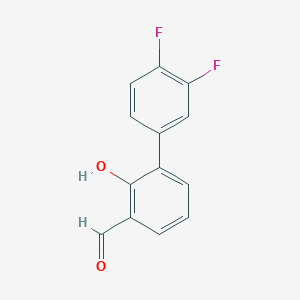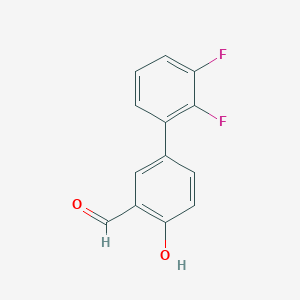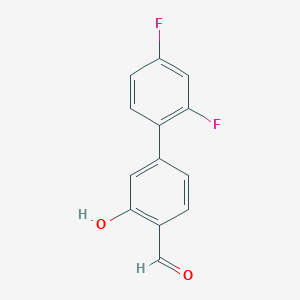
5-(2,4-Difluorophenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(2,4-Difluorophenyl)-2-formylphenol, 95% (5-DFPF-2-FP) is a derivative of phenol and a member of the difluorophenyl family of compounds. It has a wide range of applications, from industrial and pharmaceutical uses to scientific research. It is a colorless, crystalline solid with a melting point of 95-97°C and a boiling point of 152-154°C. It is insoluble in water, but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed to interact with specific enzymes, such as cyclooxygenase-2 (COX-2), to inhibit the production of prostaglandins. This inhibition of prostaglandin production has been linked to the anti-inflammatory properties of 5-(2,4-Difluorophenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in cell cultures. In addition, it has been shown to have antioxidant effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(2,4-Difluorophenyl)-2-formylphenol, 95% in laboratory experiments is its low toxicity. It has been shown to be non-toxic in animal models and has no known adverse effects in humans. However, it should be handled with caution as it is a potent inhibitor of COX-2.
Direcciones Futuras
There are several potential future directions for research on 5-(2,4-Difluorophenyl)-2-formylphenol, 95%. These include further exploration of its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. In addition, further research could be conducted to explore its potential as an antioxidant agent. Other potential research directions include the development of new synthetic methods for the synthesis of 5-(2,4-Difluorophenyl)-2-formylphenol, 95%, as well as the study of its mechanism of action. Finally, further research could be conducted to explore its potential applications in other areas, such as industrial and pharmaceutical uses.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 1,4-difluorobenzene and 1,4-difluorobenzene-2-carboxylic acid. It is also used as a catalyst in the synthesis of various compounds, such as 1,4-difluorobenzene-2-carboxylic acid and 1,4-difluorobenzene-2-sulfonic acid. In addition, it is used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLWBKMJWLVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685120 | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261943-57-0 | |
| Record name | 2′,4′-Difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261943-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

